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Executive Summary
CHM-FUBIATA is a synthetic cannabinoid, a class of novel psychoactive substances (NPS)

designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive

component of cannabis. As a relatively new compound, comprehensive toxicological data for

CHM-FUBIATA is limited. This document provides a detailed overview of the current scientific

understanding of CHM-FUBIATA, focusing on its chemical properties, metabolic fate, and

analytical detection methods. The information presented herein is intended to support

researchers, scientists, and drug development professionals in their efforts to understand the

potential risks associated with this compound. The toxicological effects described are largely

based on the known class effects of synthetic cannabinoids, as specific quantitative toxicity

studies on CHM-FUBIATA are not yet available in the public domain.

Chemical and Physical Properties
CHM-FUBIATA is an analytical reference standard that is structurally similar to other known

synthetic cannabinoids.[1] Its chemical and physical properties are summarized in the table

below.
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Property Value Reference

Formal Name

N-(cyclohexylmethyl)-1-[(4-

fluorophenyl)methyl]-1H-

indole-3-acetamide

[1]

Synonyms CH-FUBIACA [2]

CAS Number 922092-52-2 [1]

Molecular Formula C₂₄H₂₇FN₂O [1]

Molecular Weight 378.5 g/mol

Appearance Crystalline solid

Purity
≥98% (as an analytical

standard)

Solubility
DMF: 30 mg/ml, DMSO: 30

mg/ml, Ethanol: 10 mg/ml

Metabolism
The metabolism of synthetic cannabinoids is a critical factor in understanding their duration of

action and for developing effective methods for their detection in biological samples. In vitro

studies using human liver microsomes have been conducted to elucidate the metabolic

pathways of CHM-FUBIATA.

Experimental Protocol: In Vitro Metabolism with Human
Liver Microsomes
The phase I metabolism of CHM-FUBIATA has been investigated using pooled human liver

microsomes. A typical experimental protocol is as follows:

Incubation: CHM-FUBIATA (10 μmol/L) is incubated with human liver microsomes (HLMs)

for 1 hour at 37°C. The incubation mixture contains an NADPH regenerating system to

support the activity of cytochrome P450 enzymes.
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Sample Preparation: Following incubation, the reaction is quenched, and the samples are

diluted.

Analysis: The diluted samples are then analyzed by liquid chromatography-high-resolution

mass spectrometry (LC-HRMS) to identify and characterize the metabolites.

Metabolic Pathways
The primary metabolic pathways for CHM-FUBIATA are hydroxylation and N-dealkylation. The

most abundant metabolite identified in vitro is CF15, which is hydroxylated on the cyclohexane

moiety.

Metabolic Pathway of CHM-FUBIATA
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Caption: Phase I metabolic pathways of CHM-FUBIATA.

Summary of Metabolites
Metabolite ID Biotransformation Abundance

Recommended for
Urinalysis

CF15
Hydroxylation

(cyclohexane)
Most abundant Yes

- N-dealkylation Minor Not specified
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Analytical Detection
The identification of CHM-FUBIATA in seized materials and biological samples is crucial for

forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid

chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are standard

analytical techniques for its detection.

Experimental Protocols for Detection
Workflow for Analytical Detection of CHM-FUBIATA

Analytical Techniques
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Caption: General workflow for the analytical detection of CHM-FUBIATA.

GC-MS Parameters
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Parameter Value

Instrument Agilent 5975 Series GC/MSD System

Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)

Carrier Gas Helium (Flow: 1.46 mL/min)

Injection Port Temp. 265 °C

Transfer Line Temp. 300 °C

MS Source Temp. 230 °C

MS Quad Temp. 150 °C

Oven Program 50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min

Injection Type Splitless

Injection Volume 1 µL

Mass Scan Range 40-550 m/z

Retention Time 8.44 min

Source: Center for Forensic Science Research & Education

LC-QTOF-MS Parameters
Detailed parameters for LC-QTOF-MS analysis can be found in specialized forensic science

literature. The method generally involves a C18 column with a gradient elution using mobile

phases such as ammonium formate and methanol.

Toxicological Profile
Disclaimer: There is a significant lack of specific quantitative toxicological data (e.g., LD50,

IC50) for CHM-FUBIATA in publicly available scientific literature. The following information is

based on the known toxic effects of the broader class of synthetic cannabinoids.

Synthetic cannabinoids are known to be agonists of the cannabinoid receptors CB1 and CB2.

However, many synthetic cannabinoids exhibit higher binding affinities for these receptors
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compared to THC, which may contribute to their more severe and unpredictable toxic effects.

Expected Pharmacological Effects
As a synthetic cannabinoid, CHM-FUBIATA is expected to produce psychoactive effects similar

to THC. These effects are mediated by the activation of CB1 receptors in the central nervous

system.

Adverse Effects and Toxicity
The use of synthetic cannabinoids has been associated with a wide range of adverse health

effects, which can be severe and life-threatening. These include:

Cardiovascular: Tachycardia, hypertension, myocardial infarction, and stroke.

Neurological: Agitation, anxiety, paranoia, psychosis, seizures, and cognitive impairment.

Gastrointestinal: Nausea and vomiting.

Renal: Acute kidney injury.

Other: Hyperthermia, rhabdomyolysis.

Numerous case reports have documented fatalities associated with the use of synthetic

cannabinoids.

Potential Signaling Pathways in Synthetic Cannabinoid Toxicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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